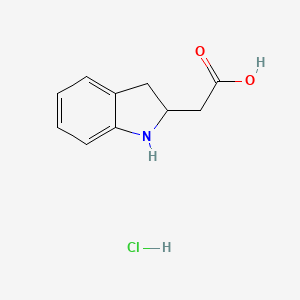

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride

Overview

Description

2-(2,3-Dihydro-1H-indol-2-yl)acetic acid hydrochloride is a synthetic small molecule characterized by a partially saturated indole ring system (2,3-dihydro-1H-indole) substituted with an acetic acid moiety at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.67 g/mol . The compound’s structure combines the planar aromaticity of indole derivatives with the conformational flexibility of a dihydroindole scaffold, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to heterocyclic motifs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride typically involves the reaction of indole derivatives with acetic acid under specific conditions. One common method involves the use of diazomethane in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may yield indole-2-ylmethanol derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to changes in cellular function . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereoisomeric Variants

a. 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride

b. 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride

- Structural Differences : These compounds are enantiomers differing in the stereochemistry of the dihydroindole’s C2 position.

- Molecular Data: Both share the same formula (C₁₀H₁₂ClNO₂) and molecular weight (213.67 g/mol) as the parent compound .

- Implications : Stereochemistry may influence binding affinity to chiral targets (e.g., enzymes or GPCRs).

Indantadol Hydrochloride (N²-(2,3-Dihydro-1H-inden-2-yl)glycinamide Hydrochloride)

- Structural Differences : Replaces the indole ring with an indene core and substitutes the acetic acid with a glycinamide group.

- Molecular Formula : C₁₁H₁₅ClN₂O (MW: 226.70 g/mol) .

- The glycinamide group may alter solubility and metabolic stability compared to the acetic acid moiety.

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]acetic Acid)

- Structural Differences : Features a dihydro-pyrrolizine core instead of dihydroindole, with additional substituents (chlorophenyl, phenyl).

- Pharmacological Data : In rat studies, ML 3000 demonstrated superior gastrointestinal tolerance compared to indomethacin, suggesting that dihydroheterocyclic acetic acid derivatives may offer safer NSAID alternatives .

2-(1H-1,2,3-Triazol-1-yl)acetic Acid Hydrochloride

- Structural Differences : Replaces the dihydroindole with a triazole ring.

- Molecular Data : C₄H₆ClN₃O₂ (MW: 163.56 g/mol) .

- Functional Impact : The triazole’s electron-deficient nature and hydrogen-bonding capacity may alter target interactions compared to the indole’s aromatic system.

Positional Isomers: 2-(2,3-Dihydro-1H-indol-3-yl)acetic Acid

- Structural Difference : The acetic acid group is attached to the indole’s 3-position instead of the 2-position.

- Implications : Positional isomerism could affect molecular geometry, influencing interactions with biological targets (e.g., COX enzymes) .

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The R and S enantiomers of the target compound () highlight the need for chiral resolution in drug development to optimize efficacy and reduce off-target effects.

- Safety Profiles : ML 3000’s low gastrointestinal toxicity in rats () suggests that dihydroheterocyclic acetic acid derivatives warrant further exploration as NSAID alternatives.

- Functional Group Impact : The triazole derivative () and isoindole-based compounds () demonstrate how ring substitutions affect physicochemical properties (e.g., logP, solubility).

Biological Activity

2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride, a compound characterized by its indole structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H12ClNO2

- Molecular Weight : Approximately 215.66 g/mol

- Structure : The compound features a dihydroindole ring system which enhances its biological activity and solubility due to the hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by mimicking the structure of natural substrates, allowing it to bind effectively to active sites.

- Receptor Modulation : It may interact with receptors, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Compounds with indole structures are known for their neuroprotective properties, potentially benefiting neurodegenerative diseases.

- Antioxidant Properties : The compound's structural features suggest it may possess antioxidant capabilities, contributing to its protective effects in biological systems.

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of various indole derivatives, including this compound, on breast cancer cells (MDA-MB-231). The results indicated that these compounds could induce significant morphological changes and enhance caspase-3 activity at concentrations as low as 10 μM, confirming their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 2-(2,3-dihydro-1H-indol-2-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves multi-step organic reactions, including cyclization, acid-catalyzed esterification, or nucleophilic substitution. For example:

- Indole ring formation : Cyclization of precursors (e.g., phenylhydrazines with ketones) under acidic conditions .

- Functionalization : Introducing the acetic acid moiety via alkylation or coupling reactions. A common method involves refluxing indole derivatives with chloroacetic acid in ethanol, followed by neutralization and solvent extraction .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key Considerations :

- Reaction pH : Adjusting pH during neutralization (e.g., using sodium carbonate) minimizes by-products .

- Temperature control : Prolonged reflux (e.g., 8–12 hours) ensures complete conversion but may degrade heat-sensitive intermediates .

- Purification : Recrystallization from DMF/acetic acid mixtures or chloroform extraction improves purity .

Q. How can researchers resolve structural ambiguities in derivatives of this compound using advanced analytical techniques?

Advanced Research Focus

Structural elucidation often requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Determines precise bond lengths and angles, as demonstrated for related indole-acetonitrile derivatives .

- NMR spectroscopy : and NMR identify substituent positions on the indole ring (e.g., distinguishing 2- vs. 3-substituted isomers) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Data Contradiction Example :

Discrepancies in melting points or spectral data between batches may arise from polymorphic forms or residual solvents. Thermoanalytical techniques (e.g., DSC) and elemental analysis can address these inconsistencies .

Q. What methodological approaches are used to evaluate the biological activity of this compound and its analogs?

Advanced Research Focus

- Receptor binding assays : Structural resemblance to neurotransmitter analogs (e.g., serotonin) suggests potential neural receptor interactions. Radioligand displacement assays using -labeled ligands quantify affinity .

- Enzyme inhibition studies : Testing against targets like monoamine oxidases (MAOs) or kinases involves kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .

- Cellular permeability : LC-MS/MS quantifies intracellular concentrations after exposure, with corrections for matrix effects .

Optimization Strategies :

- SAR studies : Modifying the indole ring’s substituents (e.g., methoxy groups at position 5) enhances selectivity for specific receptors .

- Prodrug design : Esterification of the carboxylic acid group improves bioavailability, as seen in related indole derivatives .

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Advanced Research Focus

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in indole functionalization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal during workup .

- Flow chemistry : Continuous flow systems reduce side reactions by tightly controlling residence time and temperature gradients .

Case Study :

In the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives, substituting acetic acid with trifluoroacetic acid increased yields from 60% to 85% by accelerating imine formation .

Q. What are the best practices for ensuring compound stability during storage and handling?

Basic Research Focus

- Storage conditions : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Purity monitoring : Regular HPLC analysis (C18 columns, 0.1% TFA in water/acetonitrile gradient) detects degradation products .

- Handling protocols : Use inert atmospheres (N/Ar) during weighing to avoid moisture absorption .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAOPCWBFOTSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.